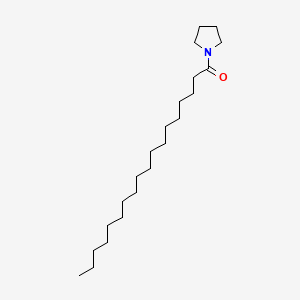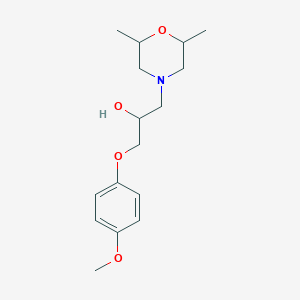
2-Chlor-6-methylphenol
Übersicht
Beschreibung
2-Chloro-6-methylphenol is an organic compound with the chemical formula C7H7ClO. It is also known as 6-chloro-o-cresol. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. It appears as a white crystalline solid or a colorless to pale yellow liquid with a distinctive aromatic odor .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methylphenol has a wide range of applications in scientific research:
Biology: It exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s known that chlorophenols and their derivatives, which include 2-chloro-6-methylphenol, are often used in the manufacture of dyes, drugs, pesticides, and other industrial products . They have certain antibacterial and antifungal activities , suggesting they may interact with biological targets such as enzymes or receptors in microorganisms.
Mode of Action
Given its antibacterial and antifungal properties , it may interfere with essential biological processes in microorganisms, such as cell wall synthesis, protein production, or DNA replication
Biochemical Pathways
Bacteria have been shown to degrade chlorophenols and their derivatives, suggesting that these compounds can be incorporated into microbial metabolic pathways . The specific enzymes and metabolites involved in these pathways are subjects of ongoing research.
Pharmacokinetics
Given its solubility in water , it may be absorbed and distributed in the body through the circulatory system. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively.
Result of Action
Due to its antibacterial and antifungal activities , it may lead to the death of microorganisms by disrupting their essential biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methylphenol. For instance, its solubility in water suggests that it can be distributed in aqueous environments. Moreover, its stability and activity may be affected by factors such as pH, temperature, and the presence of other chemicals.
Biochemische Analyse
Biochemical Properties
2-Chloro-6-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, primarily through hydrogen bonding and hydrophobic interactions. One of the key enzymes it interacts with is cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the hydroxylation of 2-Chloro-6-methylphenol, making it more water-soluble and easier to excrete .
Cellular Effects
2-Chloro-6-methylphenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage. Additionally, 2-Chloro-6-methylphenol can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-6-methylphenol exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts. This inhibition can result in prolonged nerve impulses and potential neurotoxicity. Furthermore, 2-Chloro-6-methylphenol can induce changes in gene expression by activating transcription factors involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methylphenol can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term exposure to 2-Chloro-6-methylphenol in in vitro studies has shown that it can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. In in vivo studies, prolonged exposure can result in cumulative toxic effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methylphenol vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while higher doses can lead to significant toxicity. In rodent studies, high doses of 2-Chloro-6-methylphenol have been associated with liver and kidney damage, as well as neurotoxic effects. The threshold for toxicity is dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
2-Chloro-6-methylphenol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form more water-soluble metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of 2-Chloro-6-methylphenol are crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methylphenol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its distribution and localization within the body .
Subcellular Localization
2-Chloro-6-methylphenol is primarily localized in the cytoplasm and can also be found in cellular organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by its hydrophobic properties and the presence of targeting signals that direct it to specific compartments. The activity and function of 2-Chloro-6-methylphenol can be affected by its localization, as it may interact with different biomolecules in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-6-methylphenol often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms, such as 2-chloro-6-methylcyclohexanol.
Substitution: It readily undergoes nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with the chlorine atom at the 4-position.
4-Chloro-2-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.
2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.
Uniqueness
2-Chloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-chloro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZJHFXFVLXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075362 | |
| Record name | 6-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-64-9 | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL8JA6BSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-chloro-6-methylphenol and why is it relevant to wine production?
A1: 2-chloro-6-methylphenol, also known as 6-chloro-ortho-cresol, is a chlorophenol compound that can cause undesirable taints and off-flavors in wine. It has been identified as the cause of musty or medicinal aromas in some commercial wines. [] The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC/MS), has made it possible to detect and quantify this compound at very low concentrations. []
Q2: How does the structure of 2-chloro-6-methylphenol relate to its observed properties?
A2: The structure of 2-chloro-6-methylphenol significantly influences its properties. For instance, the presence of the hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring allows for a specific type of interaction called spin-spin coupling. This interaction can be observed and measured using nuclear magnetic resonance (NMR) spectroscopy, providing valuable information about the molecule's conformation. Research has shown that the strength of the spin-spin coupling between the hydroxyl and methyl protons in 2-chloro-6-methylphenol varies depending on their relative positions (cis or trans). [] This information can be used to understand the compound's behavior in different environments.
Q3: Beyond wine taint, are there other applications for 2-chloro-6-methylphenol?
A3: Yes, 2-chloro-6-methylphenol is a versatile compound with potential applications beyond its association with wine taint. Research suggests it can be used as a building block for synthesizing more complex molecules. One example is the synthesis of 4-benzyl-2-chloro-6-methylphenol, a potential antiseptic agent. [] This highlights the potential of 2-chloro-6-methylphenol as a starting material for developing new compounds with valuable properties.
Q4: Are there other compounds similar to 2-chloro-6-methylphenol that can impact wine quality?
A4: Yes, 2-chloro-6-methylphenol is not the only compound that can negatively impact wine quality. Research has identified other related compounds, including 2,6-dichlorophenol and indole, as contributors to off-flavors in wine. [] 2,6-Dichlorophenol can impart a medicinal or phenolic taint, while indole is associated with fecal or mothball-like aromas. The identification and quantification of these compounds are crucial for ensuring wine quality and preventing undesirable sensory experiences for consumers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



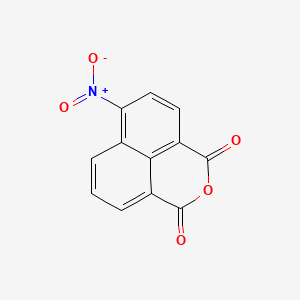
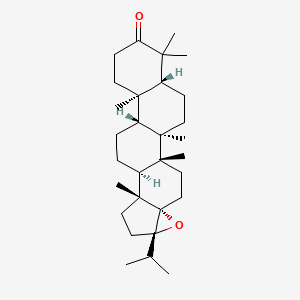
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)

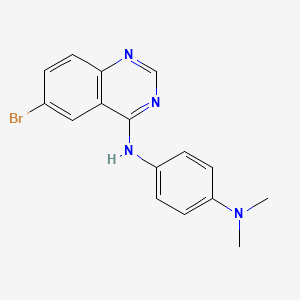
![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
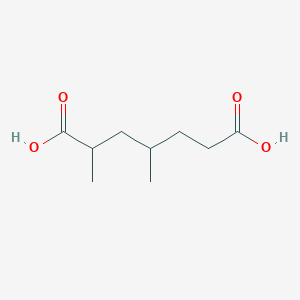
![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)
